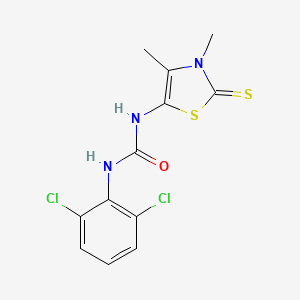![molecular formula C18H18N4O2S B5666878 2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5666878.png)
2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex synthesis and significant potential in various scientific fields due to their unique chemical and physical properties. Although the specific compound "2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide" is not directly mentioned in the available literature, related compounds provide insight into typical characteristics such as synthesis methods, molecular structure analyses, and properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as the related compounds, often involves multi-step chemical reactions, including the condensation of various chemical precursors. For instance, the facile synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines using 3-aminothiophene-2-carboxamide highlights the complexity and efficiency of synthesizing similar pyrimidine derivatives through condensation reactions (Song, 2007).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by planar pyrimidine rings with substituents that influence their electronic structure and intermolecular interactions. For example, studies on isostructural pyrimidine derivatives demonstrate how N-H...N and N-H...O hydrogen bonds form sheets built from centrosymmetric rings, indicating the potential for diverse molecular interactions and structural polarization (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions. These reactions are crucial for functionalizing the pyrimidine core and tailoring the compound's properties for specific applications. The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction showcases the versatility and reactivity of such compounds, emphasizing their potential for generating pharmacologically relevant derivatives (Shi et al., 2018).
Propriétés
IUPAC Name |
2-anilino-N-(2-methoxy-2-thiophen-2-ylethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-15(16-8-5-9-25-16)12-19-17(23)13-10-20-18(21-11-13)22-14-6-3-2-4-7-14/h2-11,15H,12H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFOYPYAHIOCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(N=C1)NC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5666803.png)
![1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone](/img/structure/B5666806.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinol](/img/structure/B5666820.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5666826.png)


![(3aS*,10aS*)-2-(3-pyridin-4-ylpropanoyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5666847.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5666859.png)
![2-(2-hydroxyethyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5666885.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5666893.png)
![1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)
